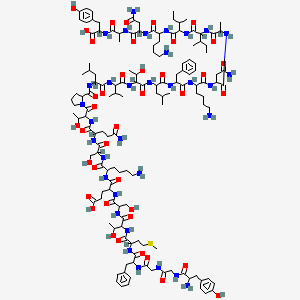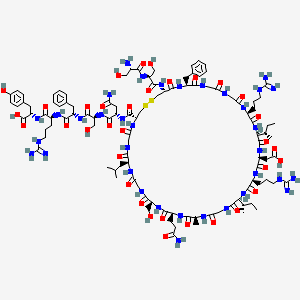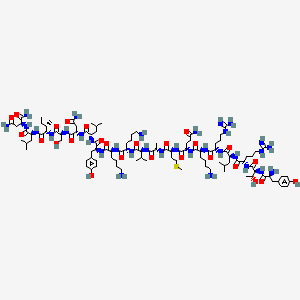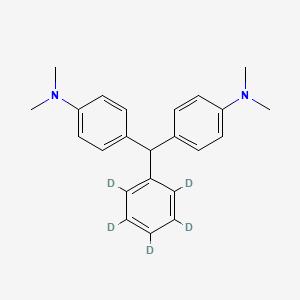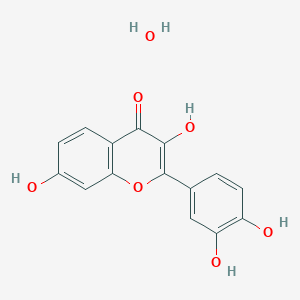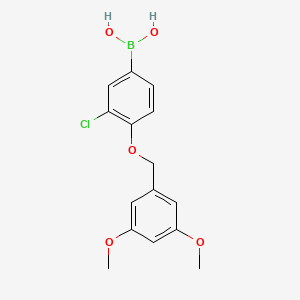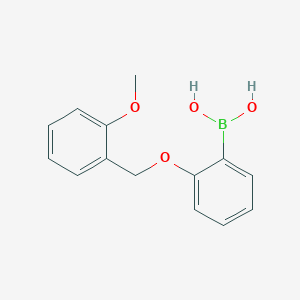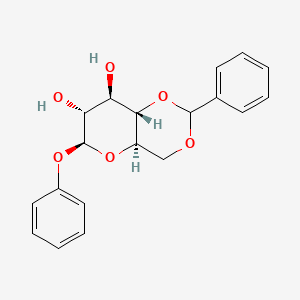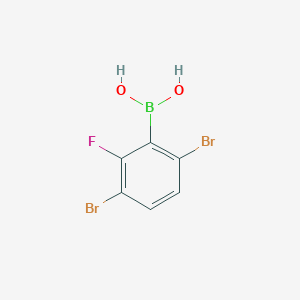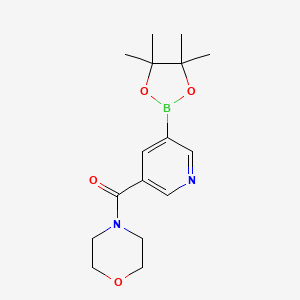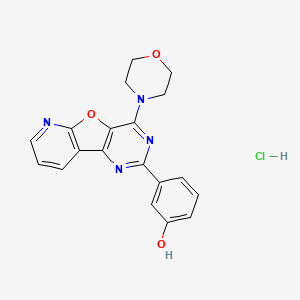
PI-103 (Hydrochloride)
Overview
Description
PI 103 hydrochloride is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), mammalian target of rapamycin (mTOR), and DNA-dependent protein kinase (DNA-PK). This compound has shown significant potential in inhibiting the growth of human tumor xenografts in mice and inducing autophagosome formation in glioma cells .
Mechanism of Action
Target of Action
PI-103 (Hydrochloride) is a potent ATP-competitive dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) . It is also known to inhibit DNA-PK . These targets play crucial roles in various cellular functions, including cell growth and survival .
Mode of Action
PI-103 (Hydrochloride) interacts with its targets by inhibiting their activity. It inhibits PI3K, mTOR, and DNA-PK, thereby blocking the phosphorylation of downstream proteins . This inhibition disrupts the normal functioning of these proteins, leading to changes in the cell’s behavior.
Biochemical Pathways
The primary biochemical pathway affected by PI-103 (Hydrochloride) is the PI3K/AKT/mTOR signaling pathway . This pathway is involved in a wide range of cellular processes such as cell growth, survival, and autophagy . By inhibiting PI3K and mTOR, PI-103 (Hydrochloride) disrupts this pathway, leading to changes in these cellular processes .
Pharmacokinetics
It is soluble to 20 mm in dmso , suggesting that it may have good bioavailability
Result of Action
The inhibition of the PI3K/AKT/mTOR signaling pathway by PI-103 (Hydrochloride) has several molecular and cellular effects. It can lead to cell cycle arrest , and it can enhance the radiosensitivity of tumor cells . Additionally, PI-103 (Hydrochloride) has been shown to induce autophagy .
Action Environment
Environmental factors can influence the action of PI-103 (Hydrochloride). For example, radiation can activate the PI3K/AKT pathway, and the inhibition of this pathway by PI-103 (Hydrochloride) can enhance the radiosensitivity of tumor cells This suggests that the efficacy and stability of PI-103 (Hydrochloride) can be influenced by the presence of radiation
Preparation Methods
The synthesis of PI 103 hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
PI 103 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine and phenol groups.
Common reagents used in these reactions include DMSO, ethanol, and water . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PI 103 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the PI3K/mTOR signaling pathway.
Biology: It is employed in research to understand cellular processes such as autophagy and apoptosis.
Industry: It is used in the development of new therapeutic agents targeting the PI3K/mTOR pathway.
Comparison with Similar Compounds
PI 103 hydrochloride is unique due to its dual inhibition of PI3K and mTOR, which makes it more effective in certain contexts compared to other inhibitors that target only one of these enzymes. Similar compounds include:
Wortmannin: A PI3K inhibitor with a different chemical structure and mechanism of action.
Rapamycin: An mTOR inhibitor that does not inhibit PI3K.
LY294002: Another PI3K inhibitor, but with a different potency and selectivity profile
These comparisons highlight the unique properties of PI 103 hydrochloride, making it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3.ClH/c24-13-4-1-3-12(11-13)17-21-15-14-5-2-6-20-19(14)26-16(15)18(22-17)23-7-9-25-10-8-23;/h1-6,11,24H,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQMYBFFYPTMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587490 | |
| Record name | 3-[4-(Morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371935-79-4 | |
| Record name | 3-[4-(Morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


